Aurora Kinase Inhibitor II (AKi-II) is a potent, selective small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in cell division. While its specific chemical structure is not explicitly provided in the provided abstracts, it is classified as an epigenetic modifier, specifically targeting histone phosphorylation. [] This classification suggests that AKi-II impacts cellular processes by influencing gene expression through modifications to histone proteins, which package DNA.
AKi-II exerts its effects by inhibiting Aurora kinases, particularly Aurora A and B. [, , , , ] These kinases are crucial for various mitotic processes:
By inhibiting these kinases, AKi-II disrupts normal cell division, ultimately leading to cell death. In prostate cancer, AKi-II demonstrated a synergistic effect with miR-331-3p, a microRNA with tumor-suppressing properties, by enhancing the inhibition of the RALA pathway, a pathway involved in tumor growth and progression. [, ] This synergy suggests a potential application of AKi-II in combination therapies for prostate cancer.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4